![molecular formula C6H9F2NO2 B1482139 2-(3,3-Difluoroazetidin-1-yl)propanoic acid CAS No. 2089669-22-5](/img/structure/B1482139.png)
2-(3,3-Difluoroazetidin-1-yl)propanoic acid
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,3-Difluoroazetidin-1-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C6H8F2N
CAS Number: 2097945-16-7
This compound features a difluoroazetidine moiety, which contributes to its unique biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: This compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with carbonic anhydrase and cholinesterase, leading to modulation of cellular processes such as pH regulation and neurotransmitter breakdown .
- Signal Transduction Modulation: It can influence signaling pathways by altering the phosphorylation states of proteins involved in cell proliferation and survival. This suggests potential applications in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
Cell Line | IC50 (μg/mL) | Observations |
---|---|---|
MCF-7 (Breast Cancer) | 90.97 | Significant dose-dependent reduction in cell viability observed. |
A549 (Lung Cancer) | Data Not Available | Further studies are required to establish comprehensive data. |
The compound exhibited notable cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications:
- Absorption and Distribution: The compound is expected to exhibit good absorption due to its lipophilic nature. Its distribution within tissues is facilitated by passive diffusion and active transport mechanisms.
- Metabolism: Initial studies suggest that the compound undergoes metabolic transformations that may affect its biological activity. Identification of metabolic pathways will be essential for optimizing its therapeutic use .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Cytotoxicity Study on MCF-7 Cells:
- Researchers observed a significant decrease in cell viability with increasing concentrations of this compound.
- The study concluded that this compound could serve as a lead structure for developing new anticancer agents targeting breast cancer.
- Inflammation Model:
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-4(5(10)11)9-2-6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFURHOKKQSPDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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